(4-chloro-3-methoxyphenyl)thiourea
Overview
Description
(4-chloro-3-methoxyphenyl)thiourea is an organosulfur compound with the molecular formula C8H9ClN2OS. It is a derivative of thiourea, where the hydrogen atoms are replaced by a 4-chloro-3-methoxyphenyl group. This compound is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-chloro-3-methoxyphenyl)thiourea can be synthesized through the reaction of 4-chloro-3-methoxyaniline with thiocarbonyldiimidazole (TCDI) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .
Industrial Production Methods
On an industrial scale, the synthesis of 1-(4-chloro-3-methoxyphenyl)thiourea involves the reaction of 4-chloro-3-methoxyaniline with carbon disulfide and an alkylating agent under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated through filtration and drying .
Chemical Reactions Analysis
Types of Reactions
(4-chloro-3-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-chloro-3-methoxyphenyl)thiourea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chloro-3-methoxyphenyl)thiourea involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The compound’s sulfur atom can form strong interactions with metal ions, which may contribute to its biological activity. Additionally, the presence of the chloro and methoxy groups enhances its ability to interact with hydrophobic and aromatic regions of proteins .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)thiourea: Lacks the methoxy group, which may affect its solubility and reactivity.
1-(4-Methoxyphenyl)thiourea: Lacks the chloro group, which may influence its biological activity.
1-(3-Chloro-4-methoxyphenyl)thiourea: Similar structure but with different substitution pattern, leading to variations in chemical and biological properties.
Uniqueness
(4-chloro-3-methoxyphenyl)thiourea is unique due to the presence of both chloro and methoxy groups on the phenyl ring. This combination enhances its reactivity and allows for diverse chemical modifications. The compound’s unique structure also contributes to its distinct biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
(4-chloro-3-methoxyphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2OS/c1-12-7-4-5(11-8(10)13)2-3-6(7)9/h2-4H,1H3,(H3,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYLHPIFBFTEJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=S)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901290687 | |
Record name | N-(4-Chloro-3-methoxyphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901290687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855531-26-9 | |
Record name | N-(4-Chloro-3-methoxyphenyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=855531-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Chloro-3-methoxyphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901290687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-chloro-3-methoxyphenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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